

Predicted ^1H and ^{13}C NMR Shifts for 2-Methoxyethanethiol: A Technical Guide

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Compound of Interest

Compound Name: 2-Methoxyethanethiol

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This guide provides predicted ^1H and ^{13}C Nuclear Magnetic Resonance (NMR) chemical shifts for **2-methoxyethanethiol**. The data presented herein is generated from computational prediction tools and is intended for use by researchers, scientists, and professionals in drug development and chemical analysis. This document also outlines a general experimental protocol for the acquisition of NMR spectra for small molecules like **2-methoxyethanethiol** and includes a structural representation of the molecule with atom numbering corresponding to the predicted NMR shifts.

Predicted NMR Data

The predicted ^1H and ^{13}C NMR chemical shifts for **2-methoxyethanethiol** are summarized in the table below. These values were obtained using online NMR prediction algorithms, which employ various computational methods to estimate the chemical shifts. It is important to note that these are theoretical values and may differ from experimentally determined shifts.

Atom Name	Atom Number	Predicted ^1H Chemical Shift (ppm)	Predicted ^{13}C Chemical Shift (ppm)
-SH	H1	1.4 - 1.8 (singlet)	-
-CH ₂ -S-	C1, H2, H3	2.6 - 2.8 (triplet)	25 - 30
-CH ₂ -O-	C2, H4, H5	3.5 - 3.7 (triplet)	70 - 75
-O-CH ₃	C3, H6, H7, H8	3.3 - 3.4 (singlet)	58 - 62

Molecular Structure and Atom Numbering

The following diagram illustrates the structure of **2-methoxyethanethiol** with atoms numbered to correspond with the data in the predicted NMR shifts table.

Molecular structure of **2-Methoxyethanethiol** with atom numbering for NMR shift assignment.

General Experimental Protocol for ^1H and ^{13}C NMR Spectroscopy

The following is a generalized procedure for acquiring ^1H and ^{13}C NMR spectra of a small organic molecule like **2-methoxyethanethiol**. Specific parameters may need to be optimized based on the instrument and sample concentration.

I. Sample Preparation

- **Solvent Selection:** Choose a suitable deuterated solvent in which the analyte is soluble (e.g., CDCl_3 , DMSO-d_6 , D_2O). Chloroform-d (CDCl_3) is a common choice for many organic molecules.
- **Sample Concentration:** Prepare a solution of **2-methoxyethanethiol** with a concentration typically ranging from 5-25 mg/mL.
- **Internal Standard:** Add a small amount of an internal standard, such as tetramethylsilane (TMS), to the solvent. TMS provides a reference signal at 0 ppm.
- **Sample Filtration:** Filter the sample solution into a clean, dry NMR tube to remove any particulate matter.

II. NMR Spectrometer Setup

- **Instrument Tuning and Shimming:** Insert the NMR tube into the spectrometer. The instrument's magnetic field needs to be tuned and shimmed to ensure a homogeneous magnetic field across the sample, which is crucial for obtaining high-resolution spectra.
- **Locking:** The spectrometer's lock system uses the deuterium signal from the solvent to stabilize the magnetic field over the course of the experiment.

III. ^1H NMR Acquisition

- Standard Proton Experiment: Select a standard one-pulse proton experiment.
- Acquisition Parameters:
 - Pulse Angle: A 30-45 degree pulse is typically used for routine spectra.
 - Acquisition Time: Set to 2-4 seconds.
 - Relaxation Delay: A delay of 1-5 seconds between pulses allows for the relaxation of the nuclei.
 - Number of Scans: For a moderately concentrated sample, 8-16 scans are usually sufficient.

IV. ^{13}C NMR Acquisition

- Standard Carbon Experiment: Select a standard proton-decoupled carbon experiment (e.g., zgpg30).
- Acquisition Parameters:
 - Pulse Angle: A 30-degree pulse is a good starting point.
 - Acquisition Time: Typically set to 1-2 seconds.
 - Relaxation Delay: A delay of 2 seconds is common.
 - Number of Scans: Due to the low natural abundance of ^{13}C , a larger number of scans (e.g., 128 or more) is generally required to achieve a good signal-to-noise ratio.

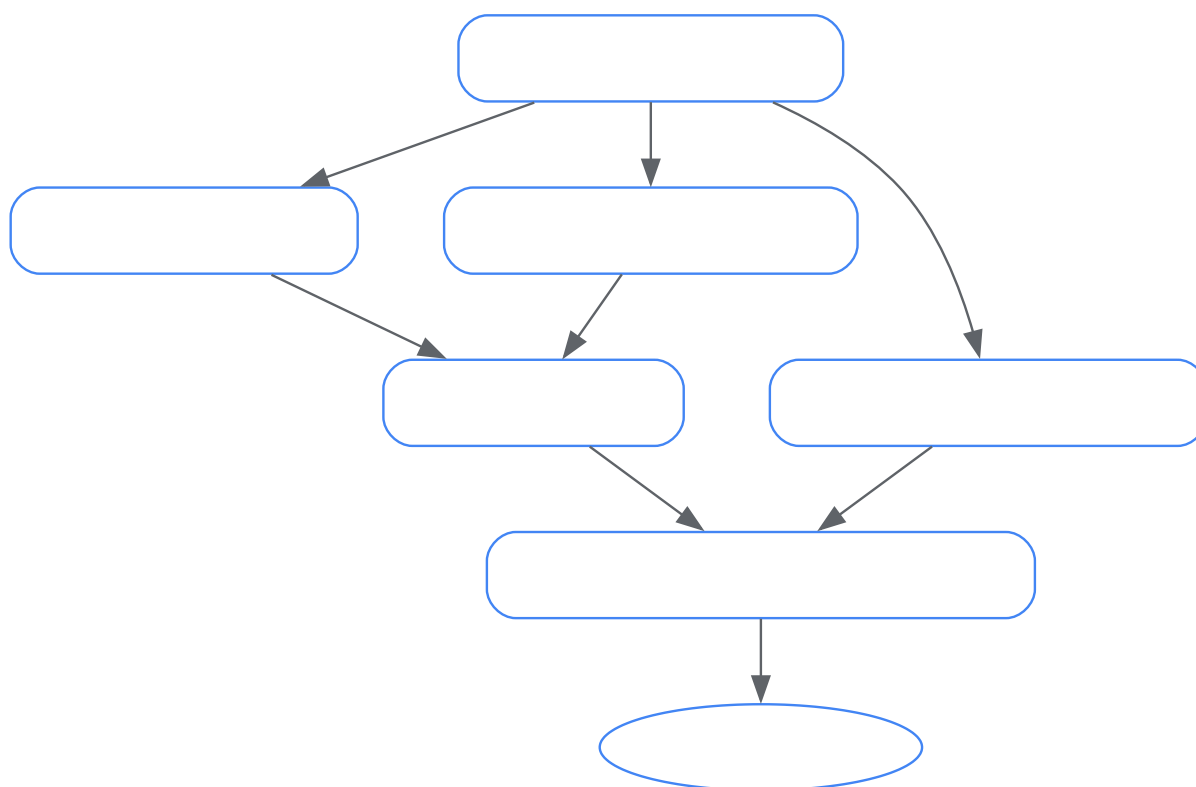
V. Data Processing

- Fourier Transform: The raw data (Free Induction Decay - FID) is converted into a spectrum using a Fourier transform.
- Phase Correction: The phase of the spectrum is manually or automatically adjusted to ensure all peaks are in the absorptive mode.

- **Baseline Correction:** The baseline of the spectrum is corrected to be flat.
- **Referencing:** The spectrum is referenced to the internal standard (TMS at 0 ppm).
- **Integration and Peak Picking:** The area under each peak in the ^1H spectrum is integrated to determine the relative number of protons. For both ^1H and ^{13}C spectra, the chemical shift of each peak is determined.

Logical Workflow for NMR Prediction and Analysis

The process of predicting and analyzing NMR spectra can be summarized in the following workflow.



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Workflow for NMR spectral prediction and analysis.

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